molecular formula C7H3ClF4 B1395395 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene CAS No. 1221272-89-4

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene

Cat. No.: B1395395
CAS No.: 1221272-89-4
M. Wt: 198.54 g/mol
InChI Key: BHGGNWFRHSEYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene, also known as CF3CF2Cl, is a highly fluorinated organic compound that has recently gained attention in the scientific community for its potential applications in the synthesis of pharmaceuticals and other compounds. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its ability to act as a reactant in certain reactions. Furthermore, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. In

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene has been studied for its potential applications in scientific research. It has been studied for its potential to act as a catalyst in various reactions, as well as its ability to act as a reactant in certain reactions. Furthermore, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. For example, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to act as a reactant in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is largely unknown. However, it is believed that the compound may act as a catalyst in certain reactions, as well as a reactant in certain reactions. Additionally, it is believed that the compound may act as an inhibitor or activator of certain biochemical and physiological processes. For example, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is believed that the compound may act as a catalyst in certain reactions, as well as a reactant in certain reactions. Additionally, it is believed that the compound may act as an inhibitor or activator of certain biochemical and physiological processes. For example, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene in laboratory experiments include its low cost and its ability to act as a catalyst or reactant in certain reactions. Additionally, it has been studied for its potential to act as an inhibitor or activator of certain biochemical and physiological processes. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of solubility in some solvents. Additionally, it is important to note that the compound should be handled with care, as it is highly reactive and may cause irritation to the skin and eyes.

Future Directions

The potential future directions of research related to 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene include further exploration of its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to explore its potential to act as a catalyst or reactant in certain reactions, as well as its potential to act as an inhibitor or activator of certain biochemical and physiological processes. Finally, further research could be conducted to explore the safety and toxicity of the compound, as well as its potential environmental

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGGNWFRHSEYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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